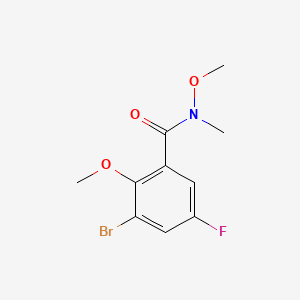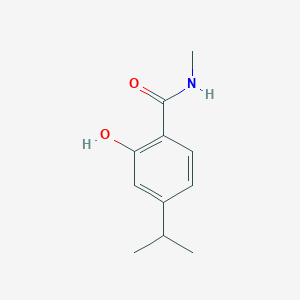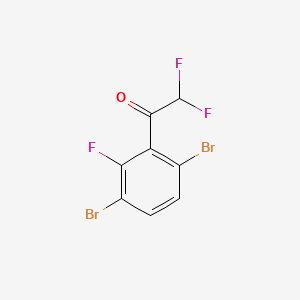![molecular formula C41H28F12N4O2 B14773535 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a binaphthyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biochemical pathways.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenyldiphenylphosphine oxide: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)phenylurea: A simpler analog with fewer functional groups, used in different contexts.
Uniqueness
The uniqueness of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea lies in its complex structure, which provides enhanced stability and specificity in its interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C41H28F12N4O2 |
|---|---|
分子量 |
836.7 g/mol |
IUPAC名 |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]naphthalen-2-yl]-1-propan-2-ylurea |
InChI |
InChI=1S/C41H28F12N4O2/c1-21(2)57(37(59)55-29-19-26(40(48,49)50)16-27(20-29)41(51,52)53)33-14-12-23-8-4-6-10-31(23)35(33)34-30-9-5-3-7-22(30)11-13-32(34)56-36(58)54-28-17-24(38(42,43)44)15-25(18-28)39(45,46)47/h3-21H,1-2H3,(H,55,59)(H2,54,56,58) |
InChIキー |
VKRWLTPTRNIRGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


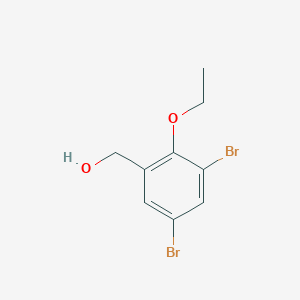
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
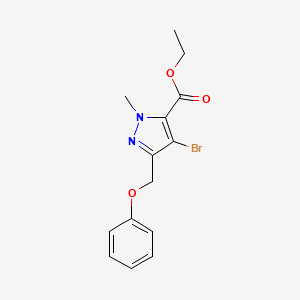
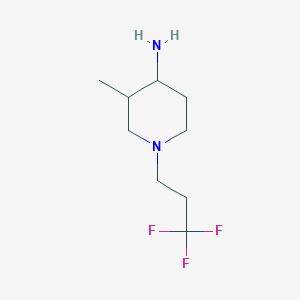
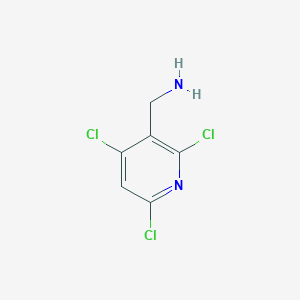


![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
